molecular formula C22H21BrO2 B2504217 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene CAS No. 2108834-55-3

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene

Cat. No.: B2504217
CAS No.: 2108834-55-3
M. Wt: 397.312
InChI Key: CGFCCTYVJZGEBJ-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene is an organic compound with the molecular formula C20H21BrO2. It is a derivative of benzene, featuring two benzyloxy groups, a bromine atom, and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenol, which undergoes bromination to introduce the bromine atom at the 5-position.

    Benzyloxy Group Introduction: The brominated intermediate is then subjected to a reaction with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy groups at the 1 and 2 positions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzyloxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products like benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Products with reduced benzyloxy groups or dehalogenated compounds.

Scientific Research Applications

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(benzyloxy)-4-bromobenzene: Similar structure but lacks the methyl groups.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group and a methoxy group, with an aldehyde functional group.

    1,2-Bis(benzyloxy)benzene: Lacks the bromine and methyl groups.

Biological Activity

1,2-Bis(benzyloxy)-5-bromo-3,4-dimethylbenzene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.

Synthesis

The synthesis of this compound typically involves the bromination of 3,4-dimethylphenol followed by a reaction with benzyl alcohol in the presence of an acid catalyst. The general reaction scheme can be summarized as follows:

  • Bromination : Reacting 3,4-dimethylphenol with bromine to introduce the bromine substituent.
  • Ether Formation : Condensing the brominated product with benzyl alcohol to form the bis(benzyloxy) derivative.

Biological Activity

The biological activity of this compound has been studied in various contexts. Key findings include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit certain enzymes associated with disease processes. Notably, it showed promising results in inhibiting cholinesterases (AChE and BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
    • Results : The compound exhibited an IC50 value of 25 µM in DPPH assay and 30 µM in ABTS assay, indicating strong radical scavenging activity.
  • Antimicrobial Assessment :
    • Objective : To determine the antimicrobial efficacy against various pathogens.
    • Results : The compound inhibited E. coli at an MIC of 75 µg/mL and S. aureus at an MIC of 100 µg/mL.
  • Enzyme Inhibition Studies :
    • Objective : To assess the inhibitory effects on AChE.
    • Results : It demonstrated an IC50 value of 18 µM against AChE, indicating potential for therapeutic applications in cognitive disorders.

Table 1: Biological Activity Overview

Activity TypeTest Organism/TargetResult (IC50/MIC)
AntioxidantDPPH25 µM
AntioxidantABTS30 µM
AntimicrobialStaphylococcus aureusMIC = 100 µg/mL
AntimicrobialEscherichia coliMIC = 75 µg/mL
Enzyme InhibitionAChEIC50 = 18 µM

Properties

IUPAC Name

1-bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO2/c1-16-17(2)22(25-15-19-11-7-4-8-12-19)21(13-20(16)23)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFCCTYVJZGEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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